5-(Thiophen-3-yl)pyrazin-2-amine
Overview
Description
“5-(Thiophen-3-yl)pyrazin-2-amine” is a chemical compound . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of “5-(Thiophen-3-yl)pyrazin-2-amine” involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
The chemical reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Scientific Research Applications
Synthesis and Electronic Properties
A study by Ahmad et al. (2021) focuses on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. The research highlights the facile synthesis and explores the electronic and nonlinear optical properties through DFT calculations, considering various reactivity parameters like FMOs, HOMO-LUMO energy gap, and hyperpolarizability. This work demonstrates the potential of these compounds in electronic and optoelectronic applications (Ahmad et al., 2021).
Material Science and Photophysical Properties
Mørkved et al. (2013) reported on thiophen-2-yl and bithienyl substituted pyrazine-2,3-dicarbonitriles as precursors for tetrasubstituted zinc azaphthalocyanines (ZnAzaPcs). These compounds exhibit extended π-electron systems, which are crucial for red-shifted UV-Vis Q-bands, beneficial in photovoltaic cells and photodynamic therapy (Mørkved et al., 2013).
Antioxidant and Anti-inflammatory Applications
Shehab et al. (2018) explored the antioxidant and anti-inflammatory potential of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. The study underscores the bioactive potential of thiophene derivatives in developing new therapeutic agents (Shehab et al., 2018).
Cytotoxicity and Antitumor Activity
Wardakhan et al. (2018) focused on the synthesis and cytotoxicity of novel thiophene, pyran, and pyridine derivatives, showcasing their antitumor evaluations against various cancer cell lines. This highlights the compound's potential in cancer research and therapy (Wardakhan et al., 2018).
Antimicrobial Activities
Idrees et al. (2019) reported on the facile synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. The study presents these compounds as promising antimicrobial agents, showcasing their efficacy against various bacterial strains (Idrees et al., 2019).
Future Directions
properties
IUPAC Name |
5-thiophen-3-ylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLIZLWEJGLKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470013 | |
Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)pyrazin-2-amine | |
CAS RN |
710323-21-0 | |
Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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